4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H15ClFN3 and its molecular weight is 243.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are primarily related to cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular behavior and function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on protein kinases . By inhibiting these enzymes, this compound can disrupt normal cellular processes such as growth, differentiation, and migration .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, which are crucial for regulating cellular activities such as signal transduction and metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway that regulates cell growth, differentiation, and survival . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing the phosphorylation of target proteins . This inhibition can result in downstream effects on various cellular processes, including signal transduction and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been found to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage level results in a marked change in the biological response. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 4-Chloro-6-
Properties
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3/c1-11(7-13)2-4-16(5-3-11)10-6-9(12)14-8-15-10/h6,8H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFYULACDXUIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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